Cas no 2172181-22-3 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid
- 2172181-22-3
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid
- EN300-1485843
-
- Inchi: 1S/C23H24N2O5/c26-21(25-11-5-6-15(13-25)22(27)28)12-24-23(29)30-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,29)(H,27,28)
- InChI Key: CGUPLOFLIVQUML-UHFFFAOYSA-N
- SMILES: O(C(NCC(N1CCCC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 408.16852187g/mol
- Monoisotopic Mass: 408.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 95.9Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1485843-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1485843-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 50mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1485843-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]piperidine-3-carboxylic acid |
2172181-22-3 | 100mg |
$1119.0 | 2023-09-28 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid
Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid (CAS No. 2172181-22-3)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid (CAS No. 2172181-22-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Pip(Ac)-OH, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and functional groups make it a valuable building block for the development of novel drugs and biologics.
The chemical structure of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an acetyl group, and a piperidine ring with a carboxylic acid moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the stepwise addition of amino acids. This protecting group can be efficiently removed under mild conditions, making it an ideal choice for the synthesis of complex peptides and proteins.
The piperidine ring in 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid imparts additional structural rigidity and conformational stability, which can be crucial for optimizing the pharmacological properties of the final product. The carboxylic acid group provides a reactive site for further functionalization, allowing for the introduction of various substituents to tailor the compound's biological activity and pharmacokinetic profile.
Recent advancements in medicinal chemistry have highlighted the potential of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid in the development of novel therapeutics. For instance, studies have shown that this compound can be used as a building block for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.
In the context of cancer research, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid has been utilized to develop small-molecule inhibitors targeting key signaling pathways involved in tumor growth and metastasis. One notable example is its use in the synthesis of inhibitors targeting protein-protein interactions (PPIs), which are often challenging to modulate with traditional small molecules. By incorporating this compound into peptidomimetic scaffolds, researchers have been able to design inhibitors with high specificity and potency against PPIs involved in cancer progression.
In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid has been explored as a potential lead compound for developing neuroprotective agents. The unique structural features of this compound allow it to cross the blood-brain barrier more effectively than many other small molecules, making it an attractive candidate for targeting brain-specific proteins involved in neurodegeneration.
Infectious diseases also represent a significant area where 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid has shown promise. Researchers have used this compound to develop antimicrobial peptides that can combat multidrug-resistant bacteria. The ability to fine-tune the structure and properties of these peptides through functionalization with different substituents has led to the discovery of novel antimicrobial agents with broad-spectrum activity.
Beyond its applications in drug discovery, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidine-3-carboxylic acid has also found use in other areas of chemical biology. For example, it has been employed as a tool compound in proteomics studies to investigate protein-protein interactions and post-translational modifications. The high reactivity and specificity of this compound make it an excellent choice for labeling and isolating target proteins from complex biological samples.
In summary, 1-2-{[(9H-fluoren - 9 - yl)methoxy carbonyl] amino} acetyl piperidine - 3 - carboxylic acid (CAS No. 2172181 - 22 - 3) is a versatile and valuable compound with wide-ranging applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an ideal building block for the development of novel therapeutics and biologics. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.
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